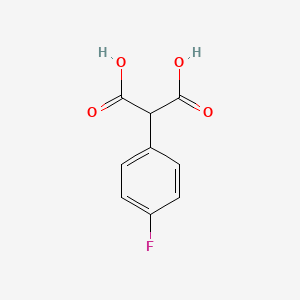

2-(4-Fluorophenyl)malonic acid

Descripción

2-(4-Fluorophenyl)malonic acid is a derivative of malonic acid (C₃H₄O₄) where one hydrogen atom on the central carbon is replaced by a 4-fluorophenyl group. This substitution introduces electron-withdrawing effects due to the fluorine atom, which can significantly alter the compound’s acidity, solubility, and reactivity compared to the parent malonic acid. While direct synthesis of 2-(4-fluorophenyl)malonic acid is challenging (as hydrolysis of its diethyl ester failed under acidic or basic conditions ), related derivatives like dimethyl esters have been synthesized and characterized .

Propiedades

Fórmula molecular |

C9H7FO4 |

|---|---|

Peso molecular |

198.15 g/mol |

Nombre IUPAC |

2-(4-fluorophenyl)propanedioic acid |

InChI |

InChI=1S/C9H7FO4/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14) |

Clave InChI |

KLOYRPDGRNTSFG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(C(=O)O)C(=O)O)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Malonic Acid (Parent Compound)

- Molecular Formula : C₃H₄O₄

- Molar Mass : 104.06 g/mol

- pKa Values : 2.83 (pKa₁), 5.69 (pKa₂)

- Solubility : 763 g/L in water

- Key Features : High solubility and bifunctional acidity make it a versatile intermediate in organic synthesis. However, it lacks aromatic substituents, limiting its use in applications requiring π-conjugation or enhanced electronic effects .

2-Phenylmalonic Acid

- Structure : A phenyl group replaces the fluorophenyl substituent.

- Key Features : The phenyl group provides π-conjugation but lacks fluorine’s electron-withdrawing effects. It is used in asymmetric synthesis and as a ligand in coordination chemistry . Compared to 2-(4-fluorophenyl)malonic acid, it is less acidic due to reduced electron withdrawal.

2-(4-Chlorophenyl)malonic Acid

- Molecular Formula : C₉H₇ClO₄

- Molar Mass : 214.6 g/mol

- Key Features : The chlorine atom offers moderate electron withdrawal, leading to acidity between phenyl and fluorophenyl derivatives. Chlorine’s larger atomic size may sterically hinder coordination in metal complexes compared to fluorine .

Diethyl 2-(Perfluorophenyl)malonate

- Structure : A perfluorophenyl group (C₆F₅) attached to malonic acid’s diethyl ester.

- Key Features : The perfluorophenyl group enhances thermal stability and lipophilicity. Hydrolysis attempts yield 2-(perfluorophenyl)acetic acid instead of the malonic acid derivative, highlighting stability challenges in highly fluorinated systems .

Malonic Acid Derivatives in Nonlinear Optical Materials

- Examples: Q1D1 (2-((50-(2-(4-bromoquinolin-2-yl)-9H-carbazol-9-yl)-[2,20-bithiophen]-5-yl)methylene)-malonic acid) and Q2D1 (similar D–A–D–π–A architecture) .

- Key Features: Fluorophenyl or bromoquinoline groups in these derivatives reduce the HOMO-LUMO gap (Egap), enhancing NLO properties like hyperpolarizability (β). For instance, Q1D1 exhibits a lower Egap (~2.1 eV) compared to non-fluorinated analogs, improving charge transfer efficiency .

Ester Derivatives: (R)-2-(3-Oxo-1-(4-fluorophenyl)propyl)malonic Acid Dimethyl Ester

- Structure : Dimethyl ester with a 4-fluorophenyl and oxo-propyl substituent.

- Key Features : Esterification reduces acidity (pKa ~4–6 for esters vs. ~2–3 for free acids) and enhances solubility in organic solvents, making it suitable for synthetic intermediates .

Nonlinear Optical Properties

- Fluorophenyl-containing derivatives (e.g., Q1D1) show a 30% reduction in HOMO-LUMO gap compared to non-fluorinated analogs, leading to higher hyperpolarizability (β ≈ 1.5 × 10⁻²⁷ esu) .

Pharmacological Potential

Data Table: Comparative Analysis

*Estimated based on substituent effects.

Q & A

Basic: What are common synthetic routes for 2-(4-Fluorophenyl)malonic acid, and what are their limitations?

The primary synthetic routes involve condensation reactions using diethyl malonate with fluorophenyl-containing precursors. For example, Knoevenagel condensation of fluorophenyl aldehydes with malonic esters is a standard approach. However, hydrolysis of intermediates like diethyl 2-(perfluorophenyl)malonate often fails to yield the desired malonic acid due to decomposition under basic or acidic conditions, instead producing fluorophenyl acetic acid derivatives . Limitations include side reactions (e.g., decarboxylation) and the need for precise pH/temperature control to avoid byproducts.

Advanced: How can hydrolysis conditions be optimized to synthesize 2-(4-Fluorophenyl)malonic acid without decomposition?

Current evidence indicates that traditional hydrolysis methods (e.g., using HBr/AcOH) lead to decarboxylation, forming 2-(perfluorophenyl)acetic acid instead . To mitigate this, researchers should explore protective group strategies (e.g., silylation of carboxyl groups) or alternative hydrolytic agents (e.g., enzymatic catalysts) that selectively cleave ester bonds without destabilizing the malonic acid core. Reaction monitoring via NMR or HPLC is critical to track intermediate stability .

Basic: What analytical techniques are recommended for characterizing 2-(4-Fluorophenyl)malonic acid?

Key methods include:

- NMR Spectroscopy : To confirm the fluorophenyl substituent’s position and malonic acid backbone (e.g., NMR for fluorine environment analysis) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and detection of decarboxylation byproducts .

- HPLC with UV/Vis Detection : To assess purity and resolve mixtures of malonic acid derivatives and decomposition products .

Advanced: How does the fluorophenyl group influence malonic acid’s reactivity in nucleophilic reactions compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom enhances the acidity of malonic acid’s α-protons, increasing its susceptibility to nucleophilic attack. This contrasts with phenyl or alkyl-substituted malonic acids, where reduced acidity slows enolate formation. Researchers must adjust reaction conditions (e.g., base strength, solvent polarity) to optimize yields in fluorinated systems. Comparative kinetic studies using NMR or IR spectroscopy can quantify these effects .

Basic: What role does 2-(4-Fluorophenyl)malonic acid play in synthesizing pharmaceutical intermediates?

It serves as a precursor for cholesterol-lowering agents, such as pyrrolylheptanoic acid derivatives. For example, intermediates like 5-(4-fluorophenyl)-2-isopropyl-3-phenylpyrrole-4-carboxamide are synthesized via malonic acid condensation, followed by cyclization and functionalization steps . The fluorophenyl group enhances metabolic stability and target binding in vivo .

Advanced: How can contradictory data on fluorophenyl-malonic acid synthesis be resolved?

Contradictions often arise from hydrolysis byproducts (e.g., acetic acid vs. malonic acid). To resolve this:

- Validate synthetic pathways using isotopic labeling (e.g., -malonate) to track carboxyl group retention .

- Compare kinetic data across reaction conditions (e.g., acidic vs. basic hydrolysis) to identify decomposition thresholds .

- Cross-reference findings with computational models (DFT) to predict intermediate stability .

Basic: How can researchers differentiate 2-(4-Fluorophenyl)malonic acid from its decarboxylated products?

Use tandem mass spectrometry (MS/MS) to detect diagnostic fragments (e.g., loss of CO for decarboxylated products). Differential scanning calorimetry (DSC) can also distinguish melting points between malonic acid (higher mp due to hydrogen bonding) and its acetic acid derivative .

Advanced: What are the implications of fluorophenyl substitution on malonic acid’s coordination chemistry?

The fluorophenyl group enhances ligand rigidity and electron-withdrawing capacity, improving metal-binding selectivity. For example, in heterometallic coordination compounds, fluorine’s electronegativity stabilizes metal-ligand bonds, as seen in lanthanide complexes. Researchers should explore crystallography (SC-XRD) and UV-Vis spectroscopy to study these effects .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.